Methyl 3-(propylsulfanyl)prop-2-enoate
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Overview
Description
Methyl 3-(propylsulfanyl)prop-2-enoate: is an organic compound with the molecular formula C7H12O2S and a molecular weight of 160.24 g/mol . It is also known by its IUPAC name, methyl (E)-3-(propylthio)acrylate . This compound is characterized by the presence of a propylsulfanyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(propylsulfanyl)prop-2-enoate typically involves the reaction of methyl acrylate with propyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of propyl mercaptan attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products.
Scientific Research Applications
Methyl 3-(propylsulfanyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Methyl 3-(propylsulfanyl)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(methylsulfanyl)prop-2-enoate: This compound has a methylsulfanyl group instead of a propylsulfanyl group, resulting in different reactivity and properties.
Methyl 3-(phenylsulfanyl)prop-2-enoate: The presence of a phenylsulfanyl group imparts different electronic and steric effects compared to the propylsulfanyl group.
Methyl 3-(butylsulfanyl)prop-2-enoate: The butylsulfanyl group provides different hydrophobicity and reactivity compared to the propylsulfanyl group.
The uniqueness of this compound lies in its specific reactivity and the balance of electronic and steric effects provided by the propylsulfanyl group, making it a valuable intermediate in various chemical transformations .
Properties
Molecular Formula |
C7H12O2S |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl 3-propylsulfanylprop-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PFDBCMOLFGDPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC=CC(=O)OC |
Origin of Product |
United States |
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